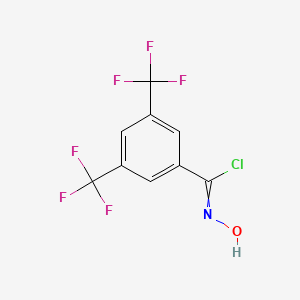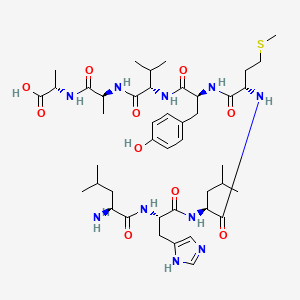![molecular formula C15H11F5O2S B12612516 Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- CAS No. 648956-87-0](/img/structure/B12612516.png)
Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- involves several steps. One common method includes the reaction of 2,5-dimethoxythiophenol with pentafluorobenzyl bromide under basic conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert sulfoxides back to thioethers.
Scientific Research Applications
Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether group can form covalent bonds with cysteine residues in proteins, altering their function. Additionally, the pentafluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- can be compared with similar compounds such as:
Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]tetrafluoro-: Similar structure but with one less fluorine atom, which may affect its reactivity and properties.
Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]trifluoro-: Another similar compound with three fluorine atoms, potentially leading to different chemical behavior and applications.
Properties
CAS No. |
648956-87-0 |
|---|---|
Molecular Formula |
C15H11F5O2S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
1-[(2,5-dimethoxyphenyl)sulfanylmethyl]-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C15H11F5O2S/c1-21-7-3-4-9(22-2)10(5-7)23-6-8-11(16)13(18)15(20)14(19)12(8)17/h3-5H,6H2,1-2H3 |
InChI Key |
ZALCCTWTKVCAGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SCC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate](/img/structure/B12612443.png)
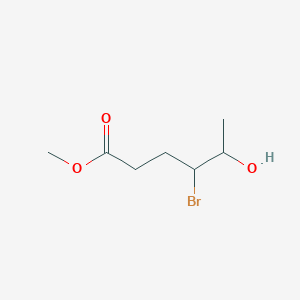
silane](/img/structure/B12612460.png)
![3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole](/img/structure/B12612475.png)
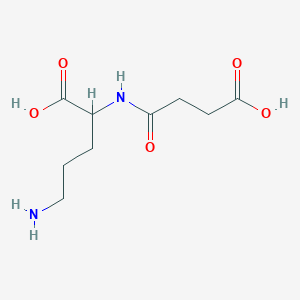
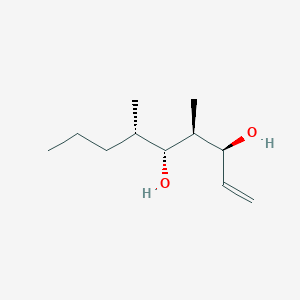
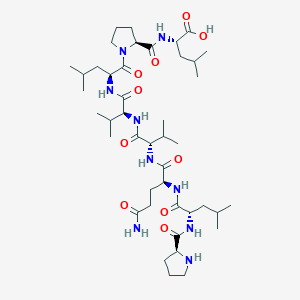

![9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12612502.png)
![2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol](/img/structure/B12612505.png)
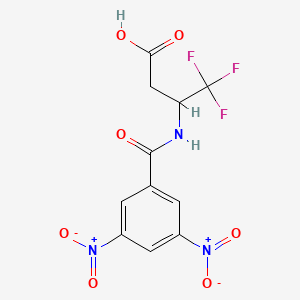
![N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612514.png)
